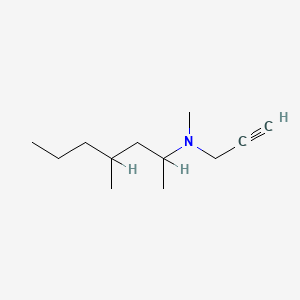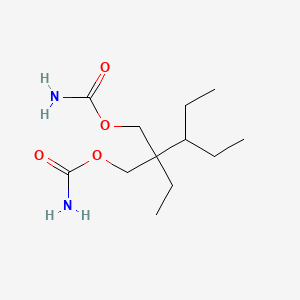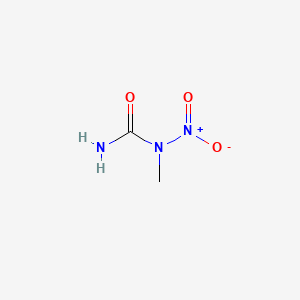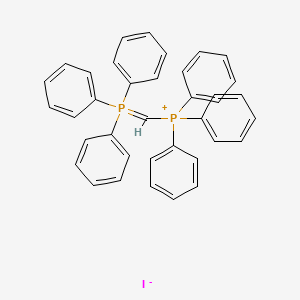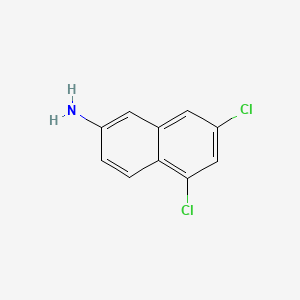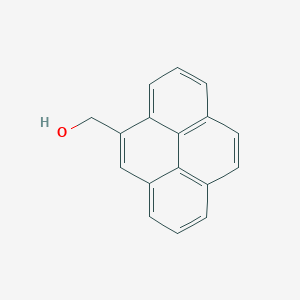
(Pyren-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-4-YL)methanol, also known as 4-Pyrenemethanol, is an organic compound with the molecular formula C₁₇H₁₂O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the fourth position of the pyrene ring. This compound is notable for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Pyren-4-YL)methanol can be synthesized through several methods. One common approach involves the reduction of pyrene-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final product is purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert it to pyrene-4-methane using stronger reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Pyrene-4-methane.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Pyren-4-YL)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Pyren-4-YL)methanol largely depends on its application. In biological systems, it can intercalate with DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a fluorescent probe, emitting light upon excitation. In materials science, its rigid structure and electronic properties make it an excellent candidate for constructing MOFs and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene: The parent compound, lacking the hydroxymethyl group.
Pyrene-4-carboxaldehyde: An intermediate in the synthesis of (Pyren-4-YL)methanol.
Pyrene-4-carboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of a polycyclic aromatic hydrocarbon structure with a functional hydroxymethyl group. This combination imparts unique photophysical properties and reactivity, making it valuable in diverse applications ranging from materials science to biological research .
Eigenschaften
CAS-Nummer |
22245-54-1 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
pyren-4-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9,18H,10H2 |
InChI-Schlüssel |
LABNFNHSRBDQDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
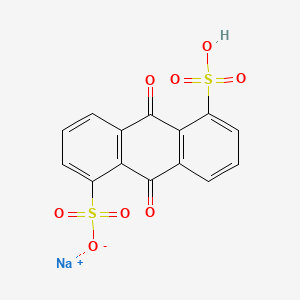
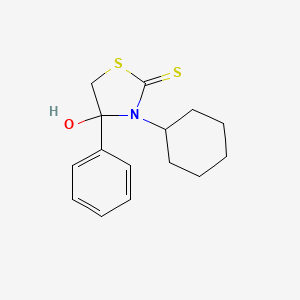

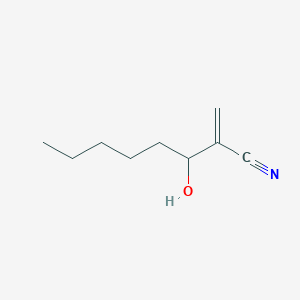
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

